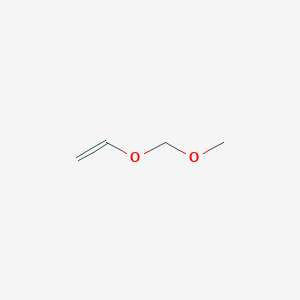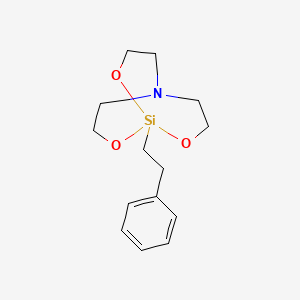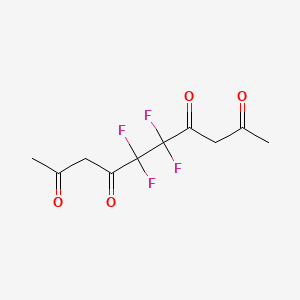
Cadmium, bis(trimethylsilyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium, bis(trimethylsilyl)methyl)- is an organometallic compound with the molecular formula C₈H₂₂CdSi₂. This compound is characterized by the presence of cadmium bonded to two trimethylsilyl groups and a methyl group. It is primarily used in various chemical reactions and has applications in scientific research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cadmium, bis(trimethylsilyl)methyl)- typically involves the reaction of cadmium chloride with lithium bis(trimethylsilyl)methyl in an inert atmosphere. The reaction is carried out in a non-polar solvent such as hexane or toluene. The general reaction is as follows:
CdCl2+2LiCH2SiMe3→Cd(CH2SiMe3)2+2LiCl
The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: Industrial production methods for cadmium, bis(trimethylsilyl)methyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium, bis(trimethylsilyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and other products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens or other organometallic compounds are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Oxidation: Cadmium oxide and trimethylsilanol.
Substitution: Various organocadmium compounds.
Reduction: Cadmium metal and trimethylsilane.
Applications De Recherche Scientifique
Cadmium, bis(trimethylsilyl)methyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organocadmium compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding cadmium toxicity.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which cadmium, bis(trimethylsilyl)methyl)- exerts its effects involves the interaction of the cadmium ion with various molecular targets. Cadmium can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The pathways involved include the activation of stress response proteins and the inhibition of DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
- Cadmium, bis(trimethylsilyl)amide
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
Comparison: Cadmium, bis(trimethylsilyl)methyl)- is unique due to the presence of the cadmium ion, which imparts distinct chemical and physical properties compared to other bis(trimethylsilyl) compounds. Its reactivity and applications differ significantly from those of lithium and sodium analogs, making it valuable in specific research and industrial contexts.
Propriétés
Numéro CAS |
63835-91-6 |
|---|---|
Formule moléculaire |
C8H22CdSi2 |
Poids moléculaire |
286.84 g/mol |
Nom IUPAC |
cadmium(2+);methanidyl(trimethyl)silane |
InChI |
InChI=1S/2C4H11Si.Cd/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
Clé InChI |
MTUYBLCSWNVJRF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)




![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)


